

# A Comprehensive Technical Guide to 6-Methyl-1-heptanol

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## Compound of Interest

Compound Name: 6-Methyl-1-heptanol

Cat. No.: B7824968

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This guide provides an in-depth technical overview of **6-Methyl-1-heptanol**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical identity, physicochemical properties, synthesis and purification protocols, analytical characterization, and safety guidelines, grounded in established scientific principles and authoritative data.

## Core Identity: CAS Number and Molecular Structure

**6-Methyl-1-heptanol**, a primary alcohol, is a branched-chain aliphatic organic compound. Its unique structure underpins its physical and chemical properties, making it a subject of interest in various chemical applications.

**CAS Number:** The most definitively assigned and widely recognized CAS Registry Number for **6-methyl-1-heptanol** is 1653-40-3[1][2][3][4][5][6][7][8]. While other CAS numbers such as 26952-21-6 and 68526-83-0 may be encountered, they often refer to isomeric mixtures of methylheptanols or less specific commercial grades[9][10][11]. For high-purity, specific research applications, referencing CAS 1653-40-3 ensures the procurement of the correct, structurally defined compound.

**Molecular Structure and Formula:** The molecular formula of **6-methyl-1-heptanol** is  $C_8H_{18}O$ [5][9]. Its structure consists of a seven-carbon heptane backbone with a methyl group ( $CH_3$ ) branching at the sixth carbon atom and a hydroxyl ( $-OH$ ) functional group at the first (primary) carbon position[5][9]. This structure leads to its systematic IUPAC name: 6-methylheptan-1-ol[2][9].

- Molecular Weight: 130.23 g/mol [5][9]
- Canonical SMILES: CC(C)CCCCCO[5][9]
- InChI: InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3[2][5][9]
- InChIKey: BWDBEAQIHAEVLV-UHFFFAOYSA-N[2][9]

The presence of the hydroxyl group makes it a polar molecule capable of hydrogen bonding, while the eight-carbon chain imparts significant nonpolar character.

## Physicochemical Properties

The physical properties of **6-methyl-1-heptanol** are a direct consequence of its molecular structure. The data presented below is crucial for designing experimental setups, purification strategies, and predicting its behavior in various solvent systems.

Property	Value	Source(s)
Appearance	Clear, colorless liquid with a faint, pleasant odor	[9]
Boiling Point	187-188 °C (460.15 - 460.75 K) at 760 mmHg	[2][9]
Density	~0.818 g/cm <sup>3</sup> at 20 °C	[9]
Solubility in Water	640 mg/L at 25 °C (poorly soluble)	[9]
Solubility in Organic Solvents	Soluble in ethanol, ether, chloroform, and other common organic solvents	[5][9]
Flash Point	~82 °C (180 °F) (Open cup)	[9]
Refractive Index	~1.426 at 20 °C	
Vapor Pressure	1.03 mmHg at 25 °C	[9]

## Synthesis and Purification

The synthesis of **6-methyl-1-heptanol** can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

## Synthetic Methodologies

Common synthetic routes include:

- **Reduction of 6-Methylheptanoic Acid:** This is a classic and reliable method. The corresponding carboxylic acid, 6-methylheptanoic acid, is reduced using a powerful reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically followed by an aqueous workup to neutralize the excess reagent and liberate the alcohol.[9]
- **Grignard Reaction:** A Grignard reagent prepared from 1-bromo-5-methylhexane can be reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This reaction forms the primary alcohol upon acidic workup. This method is effective for building the carbon skeleton and introducing the hydroxyl group in a single step.[9]
- **Hydroformylation of 5-Methyl-1-hexene:** This industrial process involves the reaction of the olefin with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst (e.g., cobalt or rhodium). The initial product is an aldehyde (6-methylheptanal), which is then subsequently reduced in situ or in a separate step to yield **6-methyl-1-heptanol**. [9]

## Experimental Protocol: Reduction of 6-Methylheptanoic Acid

This protocol provides a detailed, self-validating workflow for the laboratory-scale synthesis of **6-methyl-1-heptanol**.

### Step 1: Reaction Setup

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is assembled under an inert

atmosphere (e.g., nitrogen or argon).

- Anhydrous diethyl ether or THF is added to the flask.
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is carefully and slowly added to the solvent to form a suspension. Causality:  $\text{LiAlH}_4$  is highly reactive with water; an anhydrous, inert environment is critical to prevent violent quenching and ensure high yield.

#### Step 2: Addition of Carboxylic Acid

- 6-Methylheptanoic acid is dissolved in the same anhydrous solvent and placed in the dropping funnel.
- The acid solution is added dropwise to the stirred  $\text{LiAlH}_4$  suspension at a controlled rate, typically while cooling the reaction flask in an ice bath. Causality: The reaction is highly exothermic. Slow, cooled addition prevents the solvent from boiling uncontrollably and minimizes side reactions.

#### Step 3: Reaction and Quenching

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of the carboxylic acid.
- The reaction is then carefully quenched by the sequential, slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the product isolation.

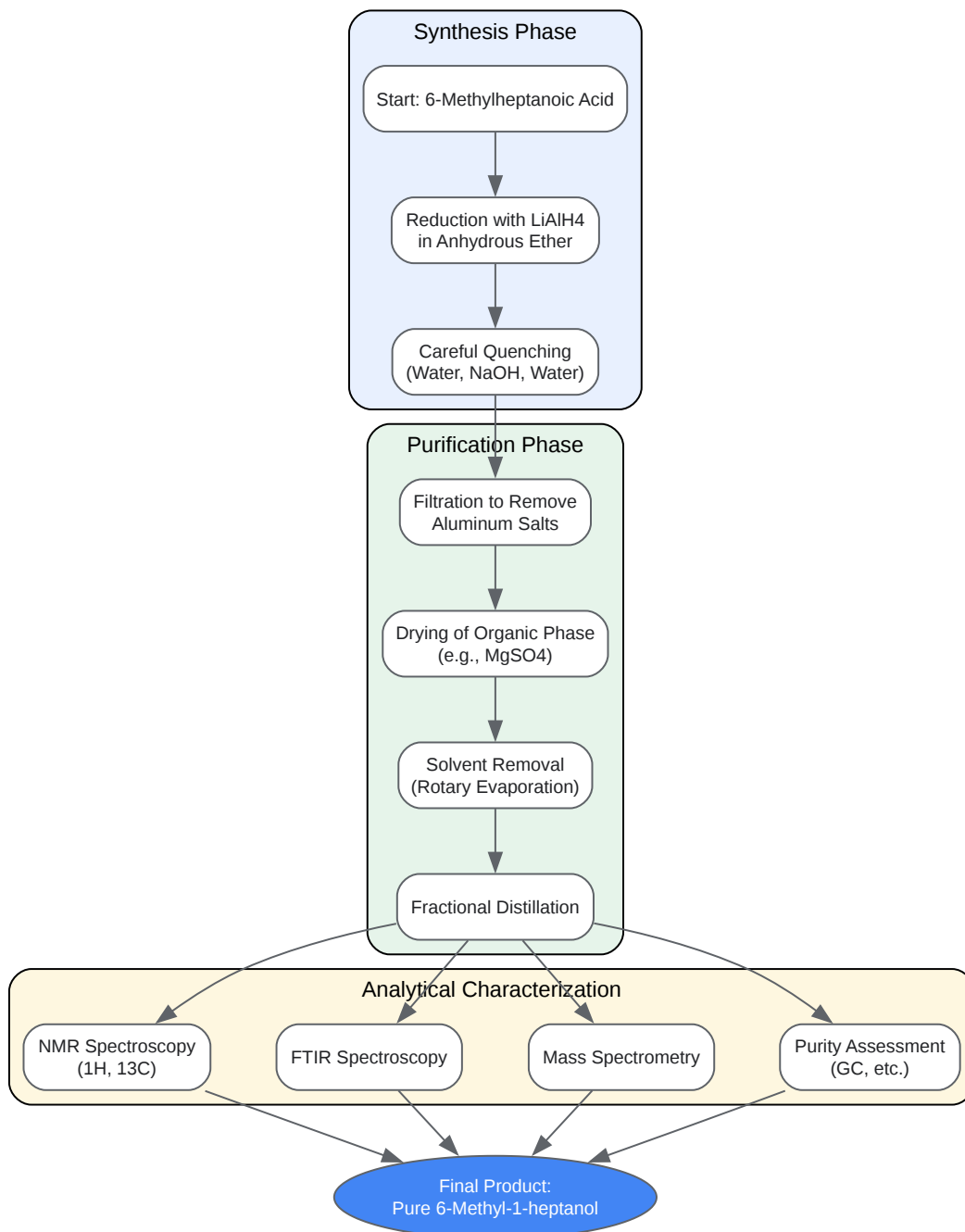
#### Step 4: Isolation and Purification

- The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed with additional solvent.
- The combined organic filtrates are dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ).
- The solvent is removed using a rotary evaporator.

- The crude **6-methyl-1-heptanol** is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at approximately 187-188 °C is collected. Causality: Distillation separates the desired alcohol from any non-volatile impurities and any remaining starting material or side products with different boiling points, yielding a high-purity product.  
[\[12\]](#)[\[13\]](#)

## Workflow Diagram: Synthesis and Purification

## Workflow for Synthesis and Characterization of 6-Methyl-1-heptanol

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Caption: Synthesis, Purification, and Analysis Workflow.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized **6-methyl-1-heptanol**.

### Spectroscopic Data

- **$^1\text{H}$  NMR Spectroscopy (Proton NMR):** The  $^1\text{H}$  NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Key expected signals include:
  - A doublet corresponding to the two equivalent methyl groups at the 6-position ( $\text{C}(\text{CH}_3)_2$ ).
  - A multiplet for the single proton at the 6-position ( $-\text{CH}(\text{CH}_3)_2$ ).
  - A triplet for the two protons on the carbon adjacent to the hydroxyl group ( $-\text{CH}_2\text{OH}$ ).
  - A broad singlet for the hydroxyl proton ( $-\text{OH}$ ), which is exchangeable with  $\text{D}_2\text{O}$ .
  - A series of multiplets for the methylene protons along the carbon chain.
- **$^{13}\text{C}$  NMR Spectroscopy (Carbon NMR):** The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments. For **6-methyl-1-heptanol**, eight distinct signals are expected, corresponding to each of the eight carbon atoms in the structure.
- **FTIR Spectroscopy (Infrared):** The IR spectrum is used to identify key functional groups.
  - A strong, broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  is characteristic of the O-H stretching vibration of the alcohol group.[\[3\]](#)[\[14\]](#)
  - Strong C-H stretching absorptions will be observed just below  $3000\text{ cm}^{-1}$ .
  - A C-O stretching band will appear in the  $1050\text{--}1150\text{ cm}^{-1}$  region.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 130$ . However, this peak may be weak due to the facile fragmentation of primary alcohols.[\[1\]](#) Common fragmentation patterns include the loss of water ( $\text{M}-18$ ) and alpha-cleavage, leading to characteristic fragment ions.

## Applications in Research and Development

While not a blockbuster molecule, **6-methyl-1-heptanol** serves specific and important roles:

- **Fragrance and Flavor Industry:** Its pleasant, mild odor makes it a component in fragrance formulations and as a flavoring agent.[\[9\]](#)
- **Chemical Intermediate:** It serves as a precursor for the synthesis of other molecules, such as esters (via esterification), which are used as plasticizers and surfactants.[\[9\]](#)
- **Solvent:** Its amphiphilic nature (having both polar and non-polar regions) allows it to act as a solvent in certain chemical processes.[\[9\]](#)
- **Natural Product Research:** **6-Methyl-1-heptanol** has been identified as a minor component in natural sources like castoreum (a beaver secretion) and tobacco leaves, suggesting potential roles in chemical ecology that warrant further investigation.[\[9\]](#)

## Safety, Handling, and Storage

Proper handling and storage are paramount when working with **6-methyl-1-heptanol**, which is classified as a flammable liquid.

GHS Hazard Statements:

- Causes skin and serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

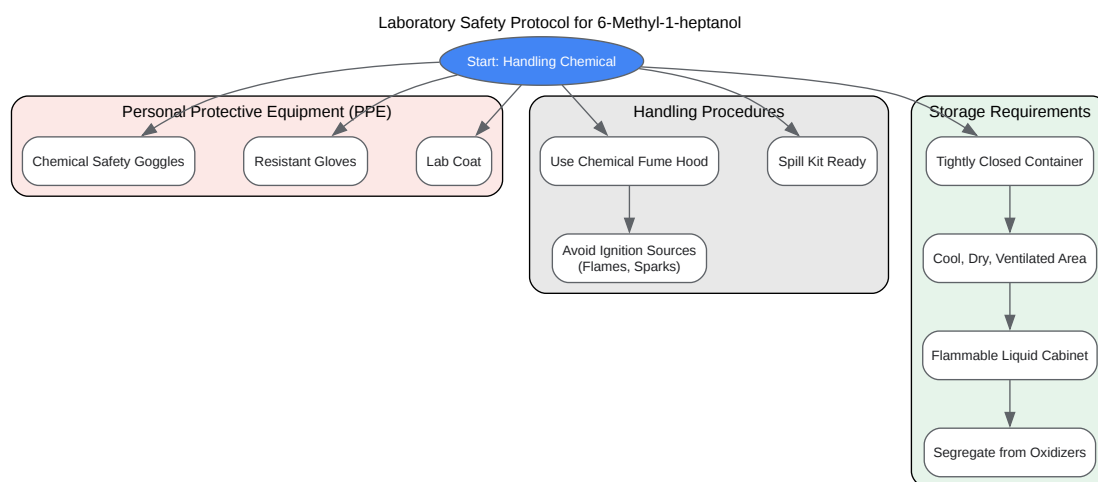
- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[15\]](#)
- **Ignition Sources:** Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[\[3\]](#)[\[16\]](#)



- Spill Management: Have appropriate spill cleanup materials readily available.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18]
- Store away from strong oxidizing agents, which can cause violent reactions.[17]
- If refrigerated storage is required, only use laboratory refrigerators and freezers specifically designed and rated for the storage of flammable materials (i.e., "flammable-safe" or "explosion-proof").[17][19]



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Caption: Key Safety and Handling Procedures.

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